3,4-Dichloropyridine
Overview
Description
3,4-Dichloropyridine is a chlorinated pyridine derivative that is of interest in various chemical syntheses due to its reactivity and potential as a building block for more complex molecules. While the provided papers do not directly discuss 3,4-Dichloropyridine, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the behavior and properties of 3,4-Dichloropyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with amines, activated alkynes, and alkenes. For example, the synthesis of 2,3-dihydro-4-pyridones is achieved through intramolecular cyclization of ester-tethered enaminones, which can be derived from readily available materials . Similarly, 3,4-diaminopyridine reacts with diketones to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 3,4-Dichloropyridine by using appropriate chlorinated starting materials.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a Schiff base derived from 3,4-diaminopyridine revealed intermolecular hydrogen-bonded dimers . The molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which can provide insights into the electronic structure and stability of 3,4-Dichloropyridine .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes or ketones . The reactivity of the chloro substituents in 3,4-Dichloropyridine would likely influence its participation in nucleophilic substitution reactions or as an electrophile in coupling reactions. The halogen atoms on the pyridine ring can also be reactive sites for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. Hydrogen bonding interactions play a significant role in the crystal packing and stability of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be indicative of the chemical reactivity and potential applications of 3,4-Dichloropyridine . Additionally, the presence of chloro substituents would likely affect the compound's dipole moment and overall polarity.
Scientific Research Applications
Selective Functionalization
3,4-Dichloropyridine can undergo selective functionalization at various sites, depending on the choice of reagents. This ability for site-selective attack makes it a versatile compound in organic synthesis (Marzi, Bigi, & Schlosser, 2001).
Regioselective Reactions
The compound plays a crucial role in the development of human medicines, with its derivatives being key components of over 100 marketed drugs. A method using 3,4-pyridyne intermediates offers controlled access to di- and tri-substituted pyridines, highlighting its significance in pharmaceutical synthesis (Goetz & Garg, 2012).
Alkoxycarbonylation
3,4-Dichloropyridine can undergo alkoxycarbonylation, a reaction involving carbon monoxide and a palladium catalyst, to produce various pyridine derivatives. This demonstrates its utility in creating compounds with potential applications in different chemical industries (Bessard & Roduit, 1999).
Synthesis of Polychlorinated Pyridines
It serves as a precursor for synthesizing various polychlorinated pyridines, highlighting its role in the preparation of complex organic compounds (Gudmundsson et al., 1997).
Difunctionalization via Pyridynes
3,4-Dichloropyridine enables the regioselective difunctionalization of pyridines, facilitating the creation of trisubstituted pyridines. This method has been adapted for continuous flow set-up, underlining its potential in scalable chemical processes (Heinz et al., 2021).
Deprotonation Using Lithium Magnesates
Deprotonation reactions involving 3,4-dichloropyridine and lithium magnesates have been studied, further contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Awad et al., 2004).
Synthesis Methods
Various synthetic methods have been explored for 3,4-dichloropyridine, demonstrating its importance as a chemical intermediate in industrial processes (Hong-lie, 2011).
Safety And Hazards
3,4-Dichloropyridine is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .
Future Directions
properties
IUPAC Name |
3,4-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYQKNNUHPTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371114 | |
Record name | 3,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropyridine | |
CAS RN |
55934-00-4 | |
Record name | 3,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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